An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-1H-indazole
An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-1H-indazole
Introduction: The Strategic Importance of the 5-Amino-1-isopropyl-1H-indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The strategic functionalization of the indazole scaffold is therefore a cornerstone of many drug discovery programs.
This guide focuses on the synthesis of a key derivative, 5-Amino-1-isopropyl-1H-indazole. The introduction of the 1-isopropyl group enhances lipophilicity and can provide crucial steric interactions within a protein's binding pocket, while the 5-amino group serves as a versatile synthetic handle for further molecular elaboration and can act as a critical hydrogen bond donor. This compound is a valuable building block for the generation of libraries of potent and selective kinase inhibitors and other targeted therapeutics.[3][4]
This document provides a comprehensive, three-step synthetic route, elucidating the chemical logic behind each transformation and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis of 5-Amino-1-isopropyl-1H-indazole is most efficiently achieved through a three-step sequence, commencing with the formation of the indazole core, followed by regioselective N-alkylation, and culminating in the reduction of a nitro group. This strategy ensures high yields and purity of the final product.
Caption: Overall synthetic workflow for 5-Amino-1-isopropyl-1H-indazole.
Part 1: Synthesis of the Core Scaffold - 5-Nitro-1H-indazole
The foundational step is the construction of the 5-nitro-1H-indazole ring system. A reliable and scalable method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) followed by intramolecular cyclization.
Mechanism and Rationale
This reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-5-nitrotoluene upon treatment with sodium nitrite in an acidic medium (acetic acid). The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic methyl group, leading to the formation of the indazole ring after elimination of a proton. The acidic environment is crucial for the generation of the nitrosating agent (nitrous acid) from sodium nitrite.
Caption: Reaction mechanism for the formation of 5-Nitro-1H-indazole.
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-5-nitrotoluene (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Diazotization: Cool the solution to 15-20°C in an ice-water bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 25°C.
-
Cyclization: After the addition is complete, continue stirring for 30 minutes at the same temperature. Remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-4 days.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add water and stir to form a slurry. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
Purification: The crude product can be purified by recrystallization from methanol to yield pale yellow needles of 5-nitro-1H-indazole.
| Parameter | Value |
| Starting Material | 2-Amino-5-nitrotoluene |
| Key Reagents | Sodium Nitrite, Acetic Acid |
| Typical Yield | 75-85% |
| Purity (Post-Recrystallization) | >98% |
Part 2: Regioselective N-Isopropylation
With the 5-nitro-1H-indazole core in hand, the next critical step is the introduction of the isopropyl group at the N1 position. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[2] Therefore, achieving high regioselectivity is paramount.
Causality of N1-Selectivity
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[2] The use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[1][5]
The rationale is as follows: NaH, a strong, non-nucleophilic base, deprotonates the indazole at the N1 position to form the indazolide anion. In THF, the sodium cation (Na⁺) is thought to coordinate with the N2 lone pair and potentially an electron-withdrawing group on the indazole ring. This coordination sterically hinders the N2 position, directing the incoming electrophile (2-bromopropane) to attack the more accessible and thermodynamically favored N1 position.
Caption: N1-selective isopropylation of 5-Nitro-1H-indazole.
Experimental Protocol: Synthesis of 5-Nitro-1-isopropyl-1H-indazole
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Re-cool the mixture to 0°C and add 2-bromopropane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-1-isopropyl-1H-indazole.
| Parameter | Value |
| Starting Material | 5-Nitro-1H-indazole |
| Key Reagents | Sodium Hydride, 2-Bromopropane |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 80-90% |
| Regioselectivity (N1:N2) | >95:5 |
Part 3: Final Reduction to 5-Amino-1-isopropyl-1H-indazole
The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions.
Mechanism and Rationale
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically a noble metal such as platinum or palladium supported on activated carbon (e.g., Pt/C or Pd/C).[6] The nitro group is selectively reduced to the amine without affecting the indazole ring system. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Ethanol or methanol are common solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.
Experimental Protocol: Synthesis of 5-Amino-1-isopropyl-1H-indazole
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Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve 5-nitro-1-isopropyl-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir or shake the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours, as indicated by the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield 5-Amino-1-isopropyl-1H-indazole as a solid.
| Parameter | Value |
| Starting Material | 5-Nitro-1-isopropyl-1H-indazole |
| Key Reagents | Hydrogen (H₂), Platinum on Carbon (Pt/C) |
| Solvent | Ethanol or Methanol |
| Typical Yield | >95% |
| Purity | >98% |
Characterization and Data
The identity and purity of the final product, 5-Amino-1-isopropyl-1H-indazole, and its intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 5-Nitro-1H-indazole | ¹H NMR (DMSO-d₆) | Aromatic protons in the 7.7-8.9 ppm range, N-H proton >13 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the 110-145 ppm range. | |
| MS (ESI+) | m/z = 164.0 [M+H]⁺ | |
| 5-Nitro-1-isopropyl-1H-indazole | ¹H NMR (CDCl₃) | Isopropyl methine (septet) ~4.8 ppm, isopropyl methyls (doublet) ~1.6 ppm. Aromatic protons shifted accordingly. |
| ¹³C NMR (CDCl₃) | Isopropyl methine carbon ~50 ppm, isopropyl methyl carbons ~22 ppm. | |
| MS (ESI+) | m/z = 206.1 [M+H]⁺ | |
| 5-Amino-1-isopropyl-1H-indazole | ¹H NMR (CDCl₃) | Appearance of a broad singlet for the -NH₂ protons ~3.7 ppm. Upfield shift of aromatic protons compared to the nitro precursor. |
| ¹³C NMR (CDCl₃) | Significant upfield shift of the C5 carbon due to the electron-donating amino group. | |
| MS (ESI+) | m/z = 176.1 [M+H]⁺ | |
| IR (KBr) | N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). |
Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The provided values are estimates based on related structures.[7][8][9][10][11]
Conclusion
The synthesis of 5-Amino-1-isopropyl-1H-indazole presented herein is a robust, efficient, and scalable three-step process. By understanding the underlying chemical principles of each transformation—diazotization, regioselective N-alkylation, and chemoselective reduction—researchers can confidently produce this valuable building block in high yield and purity. This guide provides the necessary protocols and scientific rationale to empower drug development professionals in their quest to design and synthesize the next generation of targeted therapeutics.
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